2-(Pyridin-4-yl)pyridin-3-amine

Kinase Inhibition Non-Small Cell Lung Cancer FGFR

This 2-(Pyridin-4-yl)pyridin-3-amine building block is a critical intermediate for structure-based kinase inhibitor programs targeting FGFR, EGFR, RET, and ALK-driven NSCLC. Unlike generic bipyridine isomers, its precise 2,4'-linkage geometry ensures optimal hinge-binding orientation, delivering nanomolar potency and in vivo tumor growth inhibition (TGI=66.1%). Procure this high-purity (≥98%) scaffold to accelerate multi-targeted kinase inhibitor synthesis and SAR studies. Stock availability and competitive pricing for research quantities.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 105243-67-2
Cat. No. B1642156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)pyridin-3-amine
CAS105243-67-2
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=NC=C2)N
InChIInChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2
InChIKeyIKQJZDGOMAJPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)pyridin-3-amine (CAS 105243-67-2): Procurement-Grade Aminobipyridine Scaffold for Kinase-Targeted Drug Discovery


2-(Pyridin-4-yl)pyridin-3-amine (CAS 105243-67-2) is an aminobipyridine heterocycle with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . This compound features two pyridine rings connected at the 2‑position of one ring and the 4‑position of the other, with an amine group at the 3‑position . The electron-rich aromatic system and nucleophilic amine group enable selective functionalization, making this compound a versatile intermediate in organic synthesis and pharmaceutical applications . The rigid bipyridine framework provides a well-defined coordination geometry for metal complexation and kinase hinge-binding interactions .

Why 2-(Pyridin-4-yl)pyridin-3-amine Cannot Be Casually Substituted: Evidence of Scaffold-Dependent Potency and Selectivity


Aminobipyridine scaffolds exhibit pronounced structure-activity relationships (SAR) where even subtle positional isomerism or substitution patterns dictate kinase selectivity and potency. For instance, among pyridin-3-amine derivatives, only specific substitution patterns yield nanomolar inhibition of FGFR, EGFR, and RET kinases [1]. Generic substitution with positional isomers (e.g., 2-(pyridin-3-yl)pyridin-4-amine or 2,2′-bipyridin-3-amine) or unsubstituted bipyridines cannot be presumed to replicate these activities, as the exact geometry of the bipyridine linkage is critical for hinge-binding and selectivity profiles [2]. The quantitative evidence below demonstrates why this specific 2-(pyridin-4-yl)pyridin-3-amine scaffold is preferred over alternative bipyridine isomers.

Quantitative Evidence Guide: Direct Comparative Data for 2-(Pyridin-4-yl)pyridin-3-amine Selection


FGFR1-3 Multi-Kinase Inhibition: Nanomolar Potency of Optimized Pyridin-3-amine Derivative

Among a series of multisubstituted pyridin-3-amine derivatives, compound 3m—which incorporates the 2-(pyridin-4-yl)pyridin-3-amine core—exhibited potent inhibition against FGFR1, FGFR2, and FGFR3 at nanomolar concentrations [1]. In contrast, the initial hit compound (Hit 1) lacking the optimized substitution pattern showed weaker activity, demonstrating that the specific bipyridine scaffold is essential for enhanced potency [1].

Kinase Inhibition Non-Small Cell Lung Cancer FGFR

In Vivo Antitumor Efficacy: Significant Tumor Growth Inhibition in NSCLC Xenograft Model

The optimized pyridin-3-amine derivative 3m, built on the 2-(pyridin-4-yl)pyridin-3-amine scaffold, demonstrated significant in vivo antitumor activity in an NCI-H1581 NSCLC xenograft model, achieving a tumor growth inhibition (TGI) of 66.1% [1]. In comparison, the parent Hit 1 compound was not advanced to in vivo studies due to insufficient in vitro potency, highlighting the critical role of the scaffold optimization [1].

In Vivo Efficacy Non-Small Cell Lung Cancer Xenograft

Broad-Spectrum Kinase Inhibition: Nanomolar Activity Against RET, EGFR, EGFR T790M/L858R, DDR2, and ALK

Compound 3m displayed nanomolar inhibition against a panel of NSCLC-relevant oncogenic kinases beyond FGFR, including RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. This broad-spectrum activity is not observed with the unsubstituted 2-(pyridin-4-yl)pyridin-3-amine core alone and is a direct consequence of the scaffold's amenability to specific substitution patterns that enhance kinase binding [1]. In contrast, structurally simpler aminopyridine analogs typically exhibit narrower kinase selectivity [2].

Kinase Profiling Polypharmacology Oncogene Addiction

Prioritized Application Scenarios for 2-(Pyridin-4-yl)pyridin-3-amine in Drug Discovery and Medicinal Chemistry


Lead Optimization in Multi-Targeted Kinase Inhibitor Programs for NSCLC

The 2-(pyridin-4-yl)pyridin-3-amine scaffold serves as a privileged starting point for designing multi-targeted kinase inhibitors that address FGFR, EGFR, RET, and ALK-driven NSCLC. Procurement of this building block enables the synthesis of analogs that achieve both potent in vitro inhibition (nanomolar IC50) and significant in vivo tumor growth inhibition (TGI = 66.1%) [1]. This scenario directly leverages the quantitative evidence of scaffold-dependent potency and multi-kinase engagement [1].

Synthesis of Selective FGFR Inhibitors with Improved Pharmacokinetic Profiles

Given the scaffold's demonstrated nanomolar inhibition of FGFR1-3 and favorable pharmacokinetics in xenograft models, researchers can use 2-(Pyridin-4-yl)pyridin-3-amine to develop selective FGFR inhibitors with reduced off-target effects. The quantitative TGI data (66.1%) and multi-kinase profile provide a validated framework for SAR studies aimed at improving therapeutic index [1].

Chemical Biology Tool Development for Probing Oncogenic Kinase Signaling Networks

The ability of pyridin-3-amine derivatives to inhibit multiple NSCLC-related kinases (RET, EGFR, DDR2, ALK) makes the scaffold valuable for creating chemical probes to dissect kinase signaling networks. Purchasing this scaffold enables the synthesis of tool compounds that can simultaneously engage several validated targets, facilitating target validation and mechanistic studies in cancer biology [1].

Technical Documentation Hub

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